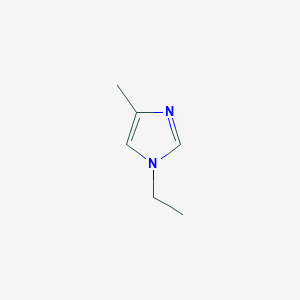

1-Ethyl-4-methyl-1h-imidazole

説明

1-Ethyl-4-methyl-1h-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. This compound is known for its versatility and is used in various applications, including pharmaceuticals, agrochemicals, and industrial processes.

作用機序

Target of Action

1H-Imidazole, 1-ethyl-4-methyl is a type of imidazole, a five-membered heterocyclic compound . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . .

Mode of Action

Imidazoles in general have been known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Biochemical Pathways

Imidazoles are known to be involved in a wide range of biochemical processes due to their versatile nature .

Pharmacokinetics

Imidazoles are generally known to be highly soluble in water and other polar solvents, which can impact their bioavailability .

Result of Action

準備方法

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methyl-1h-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is known for its mild reaction conditions and compatibility with various functional groups . Another method involves the reaction of internal alkynes with iodine in dimethyl sulphoxide, followed by reaction with an aldehyde and ammonium acetate .

Industrial Production Methods: Industrial production of this compound often involves the use of acid-catalyzed methylation of imidazole by methanol. This method is efficient and widely used in large-scale production .

化学反応の分析

Types of Reactions: 1-Ethyl-4-methyl-1h-imidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert it into different substituted imidazoles.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve halogenating agents and nucleophiles.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Substituted imidazoles.

Substitution: Various imidazole derivatives depending on the substituents used.

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

- Drug Discovery : The compound serves as a precursor for synthesizing biologically active compounds, which can be pivotal in drug discovery and development. Its derivatives have shown potential therapeutic applications, including antimicrobial and anticancer activities.

- Anticancer Activity : Research indicates that 1-Ethyl-4-methyl-1H-imidazole derivatives can inhibit the proliferation of cancer cells, particularly breast cancer cell lines such as MDA-MB-231. The compound induces apoptosis and disrupts microtubule assembly, crucial for cell division .

2. Biological Activity

- Antimicrobial Properties : Preliminary studies have demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. Its structural modifications can enhance efficacy against resistant strains .

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell survival and proliferation, showcasing its potential as a therapeutic agent .

3. Industrial Applications

- Chemical Synthesis : this compound is utilized as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, dyes, and pigments .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of imidazole derivatives, revealing significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Modifications at specific positions on the imidazole ring enhanced activity against resistant strains.

Case Study 2: Anticancer Activity

In another research effort, various imidazole derivatives were tested for anticancer properties against different cancer cell lines. Results indicated that specific structural modifications led to increased cytotoxicity, suggesting that this compound could be a promising candidate for further development as an anticancer agent .

類似化合物との比較

1-Ethyl-4-methyl-1h-imidazole can be compared with other imidazole derivatives such as:

- 1H-Imidazole, 1-methyl

- 1H-Imidazole, 2-ethyl-4-methyl

- 1H-Imidazole, 1-ethyl

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of both ethyl and methyl groups can enhance its lipophilicity and influence its interaction with biological targets .

生物活性

1-Ethyl-4-methyl-1H-imidazole (EMI) is a compound that has garnered attention due to its significant biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological mechanisms, synthesis, and applications of EMI, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The specific substitution pattern of an ethyl group at the 1-position and a methyl group at the 4-position contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that EMI exhibits notable antimicrobial activity against various pathogens. The mechanism of action often involves the inhibition of essential enzymes or disruption of cellular processes critical for microbial survival. For instance, studies have shown that EMI derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of EMI Derivatives

| Compound Name | Microbial Target | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

| This compound | Pseudomonas aeruginosa | 10 |

These findings suggest that EMI can serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Activity

EMI and its derivatives have also been investigated for their anticancer properties. The compound has been shown to induce apoptosis in cancer cells by modulating various signaling pathways. For example, EMI has been reported to inhibit certain kinases involved in cancer cell proliferation.

Case Study: EMI in Cancer Research

A study explored the effects of EMI on human cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The study highlighted that EMI's ability to disrupt cellular metabolism was linked to its interaction with key metabolic enzymes.

The biological activity of EMI is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may lead to the inhibition of enzymes or receptors crucial for various biological pathways. For example:

- Enzyme Inhibition : EMI can inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues.

- Receptor Binding : Studies suggest that EMI may bind to specific receptors, altering their activity and influencing downstream signaling pathways.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

- Condensation Reactions : Combining ethylamine with methylimidazole derivatives under controlled conditions.

- Cyclization Techniques : Utilizing precursors that undergo cyclization to form the imidazole ring.

Applications in Drug Discovery

The versatility of EMI makes it a valuable building block in medicinal chemistry. Its derivatives are being explored for potential applications in:

- Pharmaceutical Development : As intermediates in synthesizing novel therapeutic agents.

- Agricultural Chemistry : In developing agrochemicals with antifungal or herbicidal properties.

特性

IUPAC Name |

1-ethyl-4-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-8-4-6(2)7-5-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZUHDMMANYKMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336147 | |

| Record name | 1H-Imidazole, 1-ethyl-4-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144748-24-3 | |

| Record name | 1H-Imidazole, 1-ethyl-4-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。